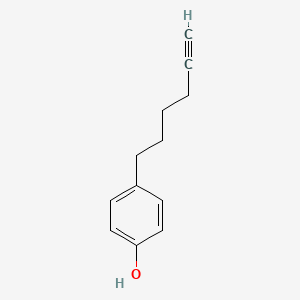

4-(hex-5-yn-1-yl)phenol

Description

4-(Hex-5-yn-1-yl)phenol is an alkylphenol derivative featuring a terminal alkyne group (C≡C) at the fifth carbon of a six-carbon chain attached to the para position of a phenol ring. While direct experimental data on its physicochemical properties are sparse in the provided evidence, its synthesis and structural analogs are discussed in related contexts .

Properties

IUPAC Name |

4-hex-5-ynylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-3-4-5-6-11-7-9-12(13)10-8-11/h1,7-10,13H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIHDTFUGTXZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(hex-5-yn-1-yl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of substituted phenols, including 4-(hex-5-yn-1-yl)phenol, often involves transition-metal catalyzed processes, hydroxylation of benzene, and oxidation of cumene . These methods are optimized for large-scale production, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(hex-5-yn-1-yl)phenol undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring is ortho and para-directing, making the aromatic ring highly reactive towards electrophilic aromatic substitution reactions.

Reduction: Quinones derived from phenols can be reduced back to hydroquinones.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

Oxidation: Reagents such as hydrogen peroxide, oxone, and organic hypervalent iodine are used.

Reduction: Reducing agents like sodium borohydride and iron powder in water are employed.

Major Products Formed

Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.

Oxidation: Major products are quinones.

Reduction: Major products are hydroquinones.

Scientific Research Applications

4-(hex-5-yn-1-yl)phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(hex-5-yn-1-yl)phenol involves its interaction with various molecular targets and pathways:

Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, facilitating the attack of electrophiles at the ortho and para positions.

Oxidation and Reduction: The compound undergoes redox reactions, forming quinones and hydroquinones, which play roles in various biological processes.

Comparison with Similar Compounds

4-Hexylphenol (CAS 1987-50-4)

- Structure: A linear hexyl chain (-CH2CH2CH2CH2CH2CH3) at the para position of phenol.

- Key Differences: Lacks the terminal alkyne group, reducing reactivity in click chemistry (e.g., CuAAC reactions). Classified as an alkylphenol, a group known for endocrine-disrupting properties .

- Applications : Primarily used in surfactants and industrial processes.

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

- Structure: A phenol ring linked to a diphenylimidazole group.

- Key Differences: Contains an imidazole ring with extended π-conjugation, enabling nonlinear optical (NLO) properties (e.g., χ(3) = 2.26 × 10⁻⁶ esu) . Exhibits a lower bandgap (2.54 eV) due to π→π* transitions, enhancing photonic applications .

- Applications : Proposed for optical limiters and photonic devices .

1-(Hex-5-yn-1-yl)-1H-imidazole

- Structure : A hex-5-yn-1-yl chain attached to an imidazole ring.

- Key Differences: Replaces the phenol group with imidazole, altering electronic properties and coordination chemistry. Synthesized via nucleophilic substitution using NaH, with structural confirmation by NMR (e.g., terminal alkyne proton triplet at δ 2.4 ppm) .

- Applications : Intermediate in macrocyclic compound synthesis.

N-(Hex-5-yn-1-yl)-2-iodoacetamide (CAS 930800-38-7)

- Structure : Hex-5-yn-1-yl chain linked to an iodoacetamide group.

- Key Differences: Incorporates an electrophilic iodine atom, enabling alkylation reactions.

- Applications : Used in bioconjugation and peptide modification.

Structural and Functional Analysis

Reactivity

- 4-(Hex-5-yn-1-yl)phenol: The terminal alkyne enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation and polymer chemistry .

- Alkylphenols (e.g., 4-hexylphenol): Limited to electrophilic aromatic substitution or oxidation reactions due to the absence of unsaturated bonds .

Electronic Properties

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Demonstrates a HOMO-LUMO gap of 2.54 eV and high hyperpolarizability (γ = 2.89 × 10⁻⁶ cm²/W), critical for NLO performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.